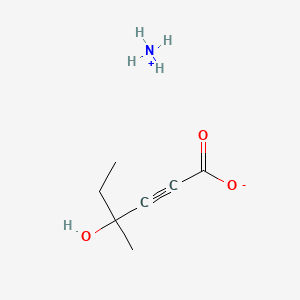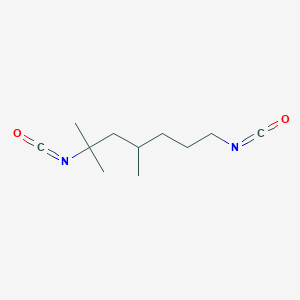
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is an organic compound with a unique structure that combines both hydroxyl and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt typically involves the reaction of 4-Hydroxy-4-methyl-2-hexynoic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the ammonium salt. The general reaction can be represented as follows:
4-Hydroxy-4-methyl-2-hexynoic acid+Ammonium hydroxide→4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process typically includes steps such as mixing, heating, and crystallization to obtain the pure ammonium salt. The use of automated systems and reactors ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-hexynoic acid.
Reduction: Formation of 4-Hydroxy-4-methyl-2-hexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4-methyl-2-pentynoic acid ammonium salt
- 4-Hydroxy-4-methyl-2-butynoic acid ammonium salt
Uniqueness
4-Hydroxy-4-methyl-2-hexynoic acid ammonium salt is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.
Propiedades
Número CAS |
101564-62-9 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
azanium;4-hydroxy-4-methylhex-2-ynoate |
InChI |
InChI=1S/C7H10O3.H3N/c1-3-7(2,10)5-4-6(8)9;/h10H,3H2,1-2H3,(H,8,9);1H3 |
Clave InChI |
IKRVQTZVVZGCFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#CC(=O)[O-])O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)












